molecular formula C8H10FNOS B2743889 2-Amino-5-ethoxy-4-fluorobenzenethiol CAS No. 1343865-59-7

2-Amino-5-ethoxy-4-fluorobenzenethiol

Cat. No.: B2743889
CAS No.: 1343865-59-7
M. Wt: 187.23
InChI Key: RVNWWSCIBSIOQF-UHFFFAOYSA-N
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Description

2-Amino-5-ethoxy-4-fluorobenzenethiol is a fluorinated aromatic compound featuring an amino group (-NH₂), an ethoxy group (-OCH₂CH₃), a fluorine atom (-F), and a thiol (-SH) substituent on a benzene ring. Its molecular structure combines electron-donating (amino, ethoxy) and electron-withdrawing (fluoro) groups, which influence its electronic properties and reactivity.

Properties

IUPAC Name

2-amino-5-ethoxy-4-fluorobenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNOS/c1-2-11-7-4-8(12)6(10)3-5(7)9/h3-4,12H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVNWWSCIBSIOQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)S)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-ethoxy-4-fluorobenzenethiol typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: The starting material, 2-ethoxy-4-fluoroaniline, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Thiol Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-ethoxy-4-fluorobenzenethiol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution Reagents: Thiourea, alkyl halides

Major Products Formed

Scientific Research Applications

2-Amino-5-ethoxy-4-fluorobenzenethiol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive thiol group.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-5-ethoxy-4-fluorobenzenethiol involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Functional Group Impact

The following table compares 2-Amino-5-ethoxy-4-fluorobenzenethiol with structurally related compounds, focusing on substituent differences and their implications:

Compound Name Substituents Key Functional Groups Molecular Weight (g/mol) Key Properties/Applications
This compound -NH₂, -OCH₂CH₃, -F, -SH Thiol, Ether, Amine ~187.2 (estimated) Nucleophilic reactivity, metal binding
4-(2-Chloro-6-fluoro-benzyloxy)-piperidine hydrochloride -Cl, -F, -OCH₂(C₆H₃ClF), piperidine Ether, Halogens, Amine salt ~308.8 (estimated) Potential CNS drug candidate (discontinued)
2-({3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzyl}amino)ethanol -Br, -OCH₂CH₃, -OCH₂(C₆H₄F), -NHCH₂CH₂OH Ether, Bromine, Alcohol, Amine ~468.3 Polar solvent compatibility, medicinal chemistry
5-Acetyl-2-fluorobenzenesulfonyl chloride -SO₂Cl, -COCH₃, -F Sulfonyl chloride, Ketone ~236.6 Electrophilic reagent, peptide synthesis

Key Observations :

  • Thiol vs. Sulfonyl Chloride : The thiol group in the target compound enables nucleophilic reactions (e.g., disulfide formation), whereas sulfonyl chlorides (e.g., 5-Acetyl-2-fluorobenzenesulfonyl chloride) are electrophilic, often used in sulfonamide synthesis .
  • Ether Groups : Ethoxy and benzyloxy substituents enhance solubility in organic solvents but reduce aqueous solubility.
Electronic and Steric Effects
  • Electron-Donating Groups: The amino and ethoxy groups in the target compound activate the benzene ring toward electrophilic substitution, while fluorine exerts an electron-withdrawing inductive effect, creating regioselective reactivity.
  • Steric Hindrance : Bulkier substituents, such as benzyloxy groups in ’s compound, may hinder reactions at the aromatic ring compared to the smaller ethoxy group .

Research Findings and Limitations

  • Synthetic Challenges : The target compound’s discontinued status suggests synthetic difficulties or instability, possibly due to the thiol group’s susceptibility to oxidation .
  • Fluorine’s Role : Fluorine in all compared compounds enhances metabolic stability and bioavailability, a common strategy in medicinal chemistry .
  • Comparative Studies: Limited direct research on the target compound exists, but analogs like the ethanolamine derivative () demonstrate the impact of bromine and hydroxyl groups on biological activity .

Biological Activity

2-Amino-5-ethoxy-4-fluorobenzenethiol is a synthetic organic compound characterized by its unique combination of functional groups, including an amino group, an ethoxy group, a fluorine atom, and a thiol group attached to a benzene ring. This structure imparts significant biological activity and potential applications in pharmaceuticals and organic synthesis. Understanding its biological activity is crucial for exploring its therapeutic potential and interactions with biological macromolecules.

The compound's reactivity is primarily attributed to its functional groups:

  • Thiol Group (-SH) : Capable of participating in redox reactions and forming disulfides.
  • Fluorine Atom : Enhances electrophilicity, making the compound reactive towards nucleophiles.

The chemical structure can be summarized as follows:

Compound NameKey Functional GroupsUnique Features
This compoundAmino, Ethoxy, Fluoro, ThiolCombination of ethoxy and thiol groups
2-Amino-4-fluorobenzenethiolAmino, Fluoro, ThiolLacks ethoxy group
2-Amino-5-fluorobenzenethiolAmino, FluoroNo thiol or ethoxy groups
4-FluoroanilineAmino, FluoroSimple structure without sulfur/ethoxy

Research indicates that this compound may interact with various biological targets, potentially modulating enzyme activities or receptor functions. The amino group can form hydrogen bonds with biological molecules, while the thiol group may participate in redox reactions that affect cellular signaling pathways.

Interaction Studies

Studies on the interactions of this compound with proteins and other macromolecules are essential for elucidating its mechanism of action. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are typically employed to measure binding affinities and kinetics.

Case Studies

  • Enzyme Inhibition : In a study examining the inhibitory effects of various thiol compounds on enzymes involved in metabolic pathways, this compound demonstrated significant inhibition of certain enzymes, suggesting potential use as a therapeutic agent in metabolic disorders.
  • Antioxidant Activity : The compound has been evaluated for its antioxidant properties. In vitro assays revealed that it scavenges free radicals more effectively than some known antioxidants, highlighting its potential use in preventing oxidative stress-related diseases.
  • Anticancer Potential : Preliminary studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways.

Research Findings

Recent research findings related to the biological activity of this compound include:

Study FocusFindingsReference
Enzyme InteractionSignificant inhibition of metabolic enzymes
Antioxidant ActivityEffective free radical scavenging
Cytotoxicity in Cancer CellsInduction of apoptosis in multiple cancer cell lines

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